Rebaudioside N is a minor steviol glycoside isolated from the leaves of Stevia rebaudiana Bertoni.
Synthesis Analysis
The synthesis of steviol glycosides, including Rebaudioside N, involves complex biochemical pathways. Nitrogen deficiency has been found to significantly increase the synthesis of steviol glycosides in Stevia rebaudiana Bertoni leaves. A study also reported the successful chemical synthesis of Rebaudioside R, which could lay a foundation for the synthesis of analogues with different branch sugars.
Chemical Reactions Analysis
The degradation of Rebaudioside A, a related compound, in aged acidic beverages has been studied. Three degradation compounds were identified, consisting of a rearrangement, a hydration, and an epoxidation/rearrangement product.
Physical And Chemical Properties Analysis
Rebaudioside A, a major steviol glycoside, has been studied for its physicochemical properties. It was found to be stable due to no adsorption of moisture up to a water activity value of 0.85.
Synthesis Analysis
While Rebaudioside N is naturally present in Stevia rebaudiana, research on its direct chemical synthesis is limited. Most studies focus on its isolation and purification from Stevia extracts using techniques like chromatography. [, ]
Molecular Structure Analysis
The molecular structure of Rebaudioside N has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. [, ] It is characterized as:
The specific arrangement of sugar units and their linkages influences the sweetness and sensory properties of Rebaudioside N. []
Chemical Reactions Analysis
Hydrolysis: - Acid Hydrolysis: Under acidic conditions, Rebaudioside N undergoes hydrolysis, breaking down into the steviol aglycone and its constituent sugar moieties (glucose and rhamnose). [] - Enzymatic Hydrolysis: Specific enzymes, such as β-glucosidases, can also cleave the glycosidic bonds in Rebaudioside N, leading to a similar breakdown into steviol and sugars. []
Mechanism of Action
The mechanism of action regarding the sweetness perception of Rebaudioside N involves its interaction with taste receptors on the tongue. While specific details are still under investigation, it is believed to bind to sweet taste receptors, triggering a signaling cascade that ultimately leads to the perception of sweetness. [, , ]
Applications
Food Industry: Rebaudioside N is being explored as a natural, low-calorie sweetener in various food and beverage products. [, , , , , , , , , , , , , ]
Its sensory profile, including sweetness intensity, temporal profile, and potential aftertaste, is being investigated to determine its suitability for different food applications. [, , , ]
Research focuses on its potential to replace or reduce the use of sugar and artificial sweeteners, addressing concerns related to calorie intake and potential health risks. [, , , , , , , , , ]
Sensory Science: Rebaudioside N is being studied for its impact on sensory perception and consumer acceptance of food products. [, , , ]
Related Compounds
Stevioside
Relevance: Stevioside shares the same ent-kaurane aglycone core structure with Rebaudioside N, known as steviol (13-hydroxy-ent-kaur-16-en-19-oic acid). [, ] Both compounds are classified as steviol glycosides, differing only in the type and arrangement of sugar moieties attached to the steviol aglycone. []
Rebaudioside A
Compound Description: Rebaudioside A is another prominent diterpene glycoside found in the leaves of Stevia rebaudiana Bertoni. It is known for its high sweetness potency and a cleaner taste profile compared to stevioside, making it a preferred choice for some applications. [, ]
Relevance: Similar to Rebaudioside N, Rebaudioside A also belongs to the steviol glycoside family, sharing the same steviol aglycone core structure. [] The difference between the two compounds lies in the composition and linkage of the sugar units attached to the aglycone. [] Rebaudioside A, along with Rebaudioside N, are often studied together as key components of stevia extracts. [, , , ]
Rebaudioside KA
Compound Description: Rebaudioside KA is a diterpene glycoside isolated from Stevia rebaudiana. Its structure was elucidated as 13-[(O-β-d-glucopyranosyl)oxy]ent-kaur-16-en-19-oic acid 2-O-β-d-glucopyranosyl-β-d-glucopyranosyl ester. []
Relevance: Rebaudioside KA and Rebaudioside N both belong to the class of steviol glycosides. They share the same parent structure, steviol (3), with varying sugar attachments. [] The structural similarity between Rebaudioside KA and commercially available stevioside sweeteners suggests that it should be examined for its organoleptic properties as well. []
Rebaudioside B
Relevance: This compound falls under the same category of sweeteners, the steviol glycosides, as Rebaudioside N. [] They share similar structural features, primarily the steviol backbone, contributing to their sweet taste. []
Relevance: Like Rebaudioside N, Rebaudioside C belongs to the group of sweet-tasting compounds found in Stevia. They share the common steviol aglycone core and are classified as steviol glycosides. []
Rebaudioside D
Compound Description: Rebaudioside D is another steviol glycoside, gaining attention as a potential natural sweetener due to its improved taste profile compared to some other steviol glycosides. [, , , ]
Relevance: Rebaudioside D, alongside Rebaudioside N, are both members of the steviol glycoside family, possessing the characteristic steviol aglycone structure. [, ] They are often studied together for their sensory properties and potential as natural sweeteners. [, , ]
Compound Description: Rebaudioside M, also known as Rebaudioside X, is a steviol glycoside identified in Stevia rebaudiana. It is of interest due to its high sweetness potency and potential to improve the taste profile of stevia-based sweeteners. [, , , ]
Relevance: Both Rebaudioside M and Rebaudioside N are categorized as steviol glycosides. [, , ] These compounds are structurally similar, sharing the steviol aglycone core, and are often studied together for their potential as natural sweeteners. [, ]
Rebaudioside E
Compound Description: Rebaudioside E is a minor steviol glycoside found in the stevia plant, often present in smaller quantities compared to other rebaudiosides like A or D. []
Relevance: Similar to Rebaudioside N, this compound belongs to the steviol glycoside family. [] The presence of the steviol core structure links them structurally and functionally. []
Rebaudioside F
Compound Description: Rebaudioside F is a steviol glycoside found in Stevia rebaudiana and is considered a minor glycoside compared to compounds like Rebaudioside A. []
Relevance: It shares the same steviol aglycone backbone as Rebaudioside N, categorizing both compounds as steviol glycosides. []
Rebaudioside I
Compound Description: Rebaudioside I is another minor steviol glycoside found in the stevia plant. []
Relevance: Similar to Rebaudioside N, this compound falls within the steviol glycoside family, signifying the presence of the steviol core structure in their chemical makeup. []
Dulcoside A
Compound Description: Dulcoside A is a steviol glycoside found in Stevia rebaudiana. []
Relevance: It shares a structural similarity with Rebaudioside N as both compounds are steviol glycosides. [] They are both derived from the steviol backbone with variations in their attached sugar units. []
Compound Description: Rubusoside is a sweet-tasting diterpene glycoside, structurally similar to steviol glycosides, but it is not naturally found in Stevia rebaudiana. [, ]
Relevance: While Rubusoside is not a steviol glycoside like Rebaudioside N, it shares a close structural resemblance and exhibits similar sweet properties. [, ] Its inclusion in studies with steviol glycosides highlights the interest in understanding the structural basis of sweetness perception. []
Steviolbioside
Compound Description: Steviolbioside is a steviol glycoside naturally present in Stevia rebaudiana. [, ]
Relevance: Like Rebaudioside N, Steviolbioside belongs to the class of steviol glycosides. [, ] This indicates they share the same steviol aglycone core and are structurally related, differing only in the sugar moieties linked to the aglycone. [, ]
Compound Description: This compound represents a novel diterpene glycoside isolated from Stevia rebaudiana. It is distinguished by the presence of a hydroxyl group at the 12-α position of the ent-kaurane skeleton. []
Relevance: Although this compound differs from Rebaudioside N in the position of glycosylation on the ent-kaurane skeleton, its identification highlights the structural diversity of glycosides present in Stevia rebaudiana. [] Both compounds belong to the larger class of ent-kaurane diterpene glycosides found in Stevia rebaudiana. []
Steviol (13-hydroxy-ent-kaur-16-en-19-oic acid)
Compound Description: Steviol is the aglycone, or the core non-sugar component, of steviol glycosides, including Rebaudioside N. It is not sweet on its own but becomes so upon glycosylation. [, , ]
Relevance: Steviol is the common structural component of Rebaudioside N and other related steviol glycosides. [, , ] The variations in the sugar moieties attached to the steviol aglycone determine the specific properties of each glycoside, including their sweetness intensity and taste profile. [, , ]
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